Apatinib

Descripción general

Descripción

- Su estructura consiste en un grupo de cabeza hidrofílico (que contiene una parte de colina) y una cola hidrofóbica.

- El compuesto es un componente esencial de las membranas biológicas, contribuyendo a su estabilidad y función.

- ELAIDYLPHOSPHOCHOLINE se extrae fácilmente de diversas fuentes, incluidas las yemas de huevo y la soya .

ELAIDYLPHOSPHOCHOLINE: es un compuesto fosfolípido.

Aplicaciones Científicas De Investigación

Química: ELAIDYLPHOSPHOCHOLINE sirve como un compuesto modelo para estudiar el comportamiento y las interacciones de los fosfolípidos.

Biología: Juega un papel crucial en la estructura de la membrana celular, la fluidez y la señalización.

Medicina: La investigación explora sus implicaciones en el metabolismo de los lípidos, la señalización celular y los estados de enfermedad.

Industria: Las aplicaciones incluyen sistemas de administración de fármacos, formulaciones liposomales y productos cosméticos.

Mecanismo De Acción

- Los efectos de ELAIDYLPHOSPHOCHOLINE se relacionan con su función en las membranas celulares.

- Interactúa con proteínas de membrana, influyendo en procesos celulares como la transducción de señales, el transporte y la actividad enzimática.

- Los objetivos moleculares y las vías específicas varían según el contexto.

Análisis Bioquímico

Biochemical Properties

Apatinib is a highly selective and potent tyrosine kinase inhibitor that blocks angiogenesis by targeting VEGFR2 . It binds to the intracellular phosphorylation domain to prevent receptor autophosphorylation upon ligand binding . In humans, oral this compound undergoes extensive metabolism to nine major metabolites, most of which are pharmacologically inactive, with the parent drug being the major contributor to its pharmacological activity .

Cellular Effects

This compound has been shown to significantly inhibit cell growth and promote apoptosis in both B and T lineage cell lines in a dose- and time-dependent manner . It has also shown cytotoxic activity against primary adult acute lymphoblastic leukemia (ALL) cells while sparing their normal counterparts in vitro . This compound has been found to suppress the proliferation rates, cell cycle, cell apoptosis, and cell migration on cancer cell lines .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting VEGF-mediated endothelial cell migration and proliferation, thus blocking new blood vessel formation in tumor tissue . This inhibition of VEGFR2 and its downstream signaling cascades, including the PI3K, MAPK, and STAT3 pathways, is closely associated with the cytotoxicity of this compound .

Temporal Effects in Laboratory Settings

In clinical trials, oral this compound significantly prolonged median progression-free survival (PFS) and overall survival (OS) compared with placebo in patients with advanced or metastatic gastric cancer . The median PFS was 2.7 months, and the median OS was 5.8 months .

Dosage Effects in Animal Models

In animal models, this compound has been shown to suppress tumor growth and progression . The combined administration of this compound and anti-PD-1 antibody into tumor-bearing mice generated potent immune responses resulting in a remarkable reduction of tumor growth .

Metabolic Pathways

This compound is metabolized primarily by CYP3A4/5 and, to a lesser extent, by CYP2D6, CYP2C9, and CYP2E1 . UGT2B7 is the main enzyme responsible for its metabolism . This compound also repressed the expression of GLS1, the initial and rate-limiting enzyme of glutamine catabolism .

Transport and Distribution

This compound is an orally bioavailable agent . In vitro, this compound has been shown to inhibit the drug transport function of the ABCB1 transporter cassette and increase the intracellular concentration of substrate chemotherapy drugs in ABCB1-overexpressing multidrug-resistant leukemia cells .

Métodos De Preparación

Rutas Sintéticas: Si bien las rutas sintéticas específicas para ELAIDYLPHOSPHOCHOLINE no están ampliamente documentadas, se puede sintetizar mediante reacciones químicas que involucran fosfolípidos y derivados de colina.

Producción Industrial:

Análisis De Reacciones Químicas

Reacciones: ELAIDYLPHOSPHOCHOLINE puede sufrir varias reacciones, incluida la oxidación, la reducción y la sustitución.

Reactivos y Condiciones Comunes: Los reactivos y condiciones específicas dependen de las modificaciones deseadas. Por ejemplo

Productos Principales: Los productos formados dependen de las condiciones de reacción específicas y de los materiales de partida.

Comparación Con Compuestos Similares

- ELAIDYLPHOSPHOCHOLINE es único debido a su cola de ácido graso específica (un grupo octadecenilo) y la presencia de un grupo de cabeza de colina.

- Los compuestos similares incluyen otros fosfolípidos como la fosfatidilcolina, la fosfatidiletanolamina y la esfingomielina.

Actividad Biológica

Apatinib, a small molecule inhibitor primarily targeting the vascular endothelial growth factor receptor 2 (VEGFR-2), has emerged as a significant therapeutic agent in oncology. Its biological activity encompasses anti-angiogenic properties, effects on tumor cell proliferation, and modulation of various signaling pathways. This article delves into the detailed mechanisms of action, pharmacodynamics, clinical findings, and case studies related to this compound.

This compound functions by selectively inhibiting VEGFR-2, which plays a crucial role in angiogenesis—the formation of new blood vessels from pre-existing ones. By blocking this receptor, this compound disrupts the signaling pathways that promote tumor growth and metastasis. Key aspects of its mechanism include:

- Inhibition of VEGFR-2 Phosphorylation : this compound effectively inhibits the phosphorylation of VEGFR-2 in endothelial cells, leading to reduced cell migration and tube formation in vitro .

- Cell Cycle Arrest : It induces G2/M phase cell cycle arrest in hepatocellular carcinoma (HCC) cells, promoting apoptosis .

- Autophagy Regulation : this compound has been shown to enhance autophagic processes while inducing endoplasmic reticulum stress, contributing to its anti-tumor effects .

Pharmacokinetics

The pharmacokinetic profile of this compound demonstrates complex absorption and elimination characteristics. Studies indicate:

- Absorption : this compound exhibits a two-compartment model with mixed first- and zero-order absorption kinetics. The absolute clearance (CL/F) is approximately 57.8 L/h, with an apparent volume at steady state being 112.5 L .

- Metabolism : It is primarily metabolized by cytochrome P450 enzymes (CYP3A4/5), with several metabolites identified through pharmacokinetic studies .

Clinical Efficacy

This compound has been evaluated in various clinical settings, particularly for solid tumors such as gastric cancer, breast cancer, and HCC. Notable findings from clinical trials include:

- Overall Survival (OS) and Progression-Free Survival (PFS) : In a phase II trial involving patients with advanced gastric cancer who had failed prior treatments, this compound significantly improved both OS and PFS compared to placebo .

- Combination Therapy : Studies have indicated that combining this compound with other chemotherapeutic agents can enhance therapeutic efficacy while reversing multidrug resistance in certain cancers .

Case Studies

- Hepatocellular Carcinoma :

- Breast Cancer :

Data Summary

| Study Type | Cancer Type | Objective Response Rate | Median PFS (months) | Median OS (months) |

|---|---|---|---|---|

| Phase II Trial | Advanced Gastric Cancer | Significant Improvement | Not specified | Improved |

| Phase II Trial | Metastatic Breast Cancer | 0.7% - 16.7% | 3.3 - 4 | 10.3 - 10.6 |

| Preclinical Study | Hepatocellular Carcinoma | N/A | N/A | Prolonged Survival |

Propiedades

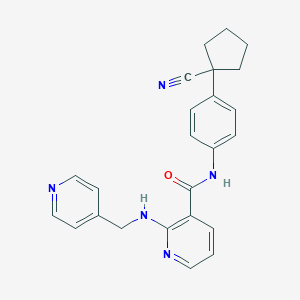

IUPAC Name |

N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O/c25-17-24(11-1-2-12-24)19-5-7-20(8-6-19)29-23(30)21-4-3-13-27-22(21)28-16-18-9-14-26-15-10-18/h3-10,13-15H,1-2,11-12,16H2,(H,27,28)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEWQEMJFLWMLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601024366 | |

| Record name | Rivoceranib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811803-05-1 | |

| Record name | N-[4-(1-Cyanocyclopentyl)phenyl]-2-[(4-pyridinylmethyl)amino]-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=811803-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apatinib free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0811803051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rivoceranib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14765 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rivoceranib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIVOCERANIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S371K6132 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.